molecular formula C21H29NO6S B1681364 Traxoprodil mesylate CAS No. 188591-67-5

Traxoprodil mesylate

Cat. No.: B1681364
CAS No.: 188591-67-5
M. Wt: 423.5 g/mol
InChI Key: OZBWUANKVIMZIA-WRRDZZDISA-N
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Description

Traxoprodil mesylate, also known as CP-101606, is a compound developed by Pfizer. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound has shown potential in neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies . It has also been researched for its potential to reduce brain damage after a stroke and for its rapid-acting antidepressant effects .

Mechanism of Action

Target of Action

Traxoprodil mesylate is a selective antagonist of the NR2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .

Mode of Action

As an antagonist, this compound binds to the NR2B subunit of the NMDA receptor and inhibits its function . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction , glutamatergic synapse , and dopaminergic synapse pathways . The interaction with these pathways can lead to various downstream effects, contributing to its antidepressant activity.

Pharmacokinetics

This compound is metabolized in both extensive metabolizers (EMs) and poor metabolizers (PMs), with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively . The main metabolic pathways in EMs involve hydroxylation at the 3-position of the hydroxyphenyl ring and methylation of the resulting catechol followed by conjugation . In contrast, direct conjugation of traxoprodil with glucuronic or sulfuric acid is the major pathway in PMs . The metabolism of traxoprodil is mainly mediated by CYP2D6 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the metabolic state of the individual. For instance, the elimination of traxoprodil is more rapid in EMs than in PMs, with terminal elimination half-lives of 2.8 and 26.9 hours, respectively . This suggests that the individual’s metabolic phenotype can significantly influence the pharmacokinetics and, consequently, the therapeutic efficacy of this compound.

Safety and Hazards

Traxoprodil mesylate is very toxic to aquatic life and causes serious eye irritation. It is also toxic if swallowed .

Biochemical Analysis

Biochemical Properties

Traxoprodil mesylate interacts with the NR2B subunit of the NMDA receptor . This interaction is crucial for its role in biochemical reactions. The NR2B subunit is part of the NMDA receptor, which plays a key role in synaptic plasticity and memory function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the activity of the NMDA receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NR2B subunit of the NMDA receptor . This binding inhibits the activity of the receptor, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, it exhibits antidepressant activity, and at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It undergoes aromatic hydroxylation at the phenylpiperidinol moiety, hydroxylation at the hydroxyphenyl ring, and O-glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Preparation Methods

The synthesis of traxoprodil mesylate involves several steps:

    Protection and Bromination: 4-Hydroxypropiophenone is protected as the triisopropylsilyl ether and subsequently brominated with elemental bromine in carbon tetrachloride.

    Coupling: The resultant bromo ketone is coupled with 4-hydroxy-4-phenylpiperidine to afford the racemic amino ketone.

    Reduction: This amino ketone is stereoselectively reduced with sodium borohydride in ethanol, yielding the threo-amino alcohol.

    Desilylation: Desilylation with tetrabutylammonium fluoride furnishes the racemic phenol compound.

    Resolution: The compound is resolved into enantiomers by forming the corresponding D-tartaric acid salts.

    Final Product: The title product is obtained by dissolving the D-(-)-tartaric salt in water in the presence of methanesulfonic acid.

Chemical Reactions Analysis

Traxoprodil mesylate undergoes various chemical reactions:

Properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172230
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-67-5
Record name Traxoprodil mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAXOPRODIL MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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